N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a benzamide derivative featuring a cyclopropylcarbonylamino substituent at the 3-position of a 2-methylphenyl group. The benzamide core is a common pharmacophore in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets . The cyclopropyl group introduces structural rigidity, which may enhance metabolic stability and influence conformational preferences during target binding .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWRKYCZWYIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[(Cyclopropylcarbonyl)amino]-2-methylaniline
Reagents :
-
3-Amino-2-methylaniline (1.0 equiv)
-
Cyclopropylcarbonyl chloride (1.2 equiv)
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Triethylamine (2.0 equiv, base)
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Anhydrous dichloromethane (solvent)
Procedure :
-
Dissolve 3-amino-2-methylaniline in dichloromethane under nitrogen.
-
Add triethylamine dropwise to scavenge HCl.
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Introduce cyclopropylcarbonyl chloride at 0°C, then warm to room temperature.
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Stir for 6–8 hours, monitor via TLC (hexane:ethyl acetate, 3:1).
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Benzoylation of the Intermediate Amine
Reagents :
-
3-[(Cyclopropylcarbonyl)amino]-2-methylaniline (1.0 equiv)
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Benzoyl chloride (1.1 equiv)
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Pyridine (solvent and base)
Procedure :
-
Suspend the intermediate amine in pyridine.
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Add benzoyl chloride slowly at 0°C.
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Reflux for 4 hours.
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Pour into ice-water, collect precipitate via filtration.
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Recrystallize from ethanol.
Alternative Route via Pathway B
Preparation of N-(3-Nitro-2-methylphenyl)benzamide
Reagents :
-
3-Nitro-2-methylaniline (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
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NaOH (aqueous, 10%)
Procedure :
-
Perform Schotten-Baumann acylation in NaOH solution.
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Stir vigorously for 2 hours at 0°C.
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Acidify with HCl to precipitate the nitrobenzamide.
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Filter and dry.
Reduction of Nitro Group to Amine
Reagents :
-
N-(3-Nitro-2-methylphenyl)benzamide (1.0 equiv)
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H₂/Pd-C (10% w/w) in ethanol
Procedure :
-
Hydrogenate at 40 psi for 6 hours.
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Filter catalyst, concentrate filtrate.
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Isolate the amine intermediate.
Acylation with Cyclopropylcarbonyl Chloride
Reagents :
-
N-(3-Amino-2-methylphenyl)benzamide (1.0 equiv)
-
Cyclopropylcarbonyl chloride (1.2 equiv)
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DMF (solvent), DIEA (1.5 equiv)
Procedure :
-
Dissolve amine in DMF, add DIEA.
-
Add acyl chloride at 0°C, stir for 12 hours.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization of Critical Reaction Parameters
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0 → 25 | 78 |
| THF | DIEA | 25 | 72 |
| DMF | Pyridine | 25 | 68 |
Key Insight : Dichloromethane with triethylamine maximizes yield by minimizing side reactions.
Stoichiometry and Equivalents
-
Excess acyl chloride (>1.1 equiv) reduces unreacted amine but increases purification difficulty.
-
Base equivalents >2.0 improve HCl scavenging but may promote hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 99.2 |
| TLC | Single spot |
Challenges and Troubleshooting
-
Cyclopropane Stability : Cyclopropylcarbonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
-
Regioselectivity : Competing acylation at the 2-methyl group is mitigated by steric hindrance.
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Purification : Column chromatography (ethyl acetate/hexane) effectively separates diacylated byproducts.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthetic Routes
-
Acylation Reaction :
- Reactants: Cyclopropylcarbonyl chloride, 2-methylphenylamine.
- Conditions: Anhydrous environment, use of bases like triethylamine to facilitate reaction.
-
Continuous Flow Synthesis :
- Enhances efficiency and scalability.
- Utilizes microreactor systems for better control over reaction parameters.
Scientific Research Applications
The compound has been investigated for various applications across different fields:
Chemistry
- Building Block : Serves as a precursor for synthesizing more complex organic molecules.
- Reactivity Studies : Exhibits potential in oxidation and reduction reactions, which can lead to valuable derivatives.
Biology
- Biological Activity : Explored for antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit specific enzymes or receptors involved in disease processes.
- Mechanism of Action : Interacts with molecular targets, potentially modulating their activity. This interaction is crucial for its biological effects.
Medicine
- Therapeutic Potential : Investigated as a candidate for treating various diseases due to its unique chemical structure. Studies have highlighted its anti-inflammatory and anticancer activities.
- Clinical Trials : Ongoing research aims to validate its efficacy and safety in human subjects.
Industry
- Material Development : Utilized in the creation of new materials with enhanced properties.
- Chemical Processes : Applied in the development of innovative chemical processes that require specific reactivity profiles.
Anticancer Activity
A study demonstrated that N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide exhibited cytotoxic effects on various cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Inhibition of cell proliferation |
Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and related benzamide derivatives:
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations:
Structural Rigidity and Metabolic Stability :
- The cyclopropyl group in the target compound distinguishes it from analogs with flexible substituents (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). Cyclopropane’s ring strain and sp³ hybridization enhance metabolic resistance compared to linear or oxygenated chains .
Biological Activity: While CGI-1746 and CGI-560 () are confirmed BTK inhibitors with tert-butyl and morpholine groups, the target compound’s cyclopropylcarbonylamino group may offer a unique binding profile. The 2-methylphenyl group could improve hydrophobic interactions with kinase domains .
Synthetic Complexity: The synthesis of the target compound likely involves cyclopropane coupling (as in ’s method for N-(3-(cyclopropylamino)-phenyl)benzamide derivatives) , whereas simpler derivatives (e.g., 2-Methyl-N-(3-isopropoxyphenyl)benzamide) are synthesized via straightforward acylation .
Functional Group Diversity :
- Thioether-linked derivatives () prioritize redox-active moieties for antiviral or anticancer activity, contrasting with the target compound’s focus on conformational control .
Research Implications
- Drug Design: The cyclopropylcarbonylamino group in the target compound may optimize target selectivity and pharmacokinetics relative to BTK inhibitors with bulkier tert-butyl groups (e.g., CGI-1746) .
- Catalysis: Unlike N,O-bidentate directing groups (), the cyclopropane moiety could enable novel regioselectivity in C–H activation reactions .
- Analytical Applications : Simpler derivatives () serve as standards for chromatography, whereas the target compound’s complexity may require advanced characterization techniques (e.g., X-ray crystallography) .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Synthesis Method : The synthesis typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine, followed by coupling with benzoyl chloride to yield the final product.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The cyclopropylcarbonyl group may enhance binding affinity to target enzymes, which is crucial for its biological activity. Studies have shown that this compound can interact with various biological macromolecules, potentially modulating their functions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC values indicating effective growth inhibition. For instance, similar compounds have shown IC values ranging from 26 µM to 49.85 µM against various cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Receptors/Enzymes : The compound interacts with specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Inhibition of Cellular Growth : The compound may affect cellular signaling pathways critical for tumor growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(cyclopropylcarbonyl)amino]benzoic acid | Structure | Moderate enzyme inhibition |
| N-(3-methylphenyl)benzamide | Structure | Anticancer activity observed |
| 3-cyclopropylcarbonylamino-N-phenylbenzamide | Structure | Significant apoptosis induction |
Case Studies
- Antitumor Activity : A study involving a series of benzamide derivatives showed that compounds similar to this compound exhibited potent antitumor effects in A549 cell lines, demonstrating its potential as a lead compound for further development .
- Mechanistic Studies : Research has indicated that the compound may inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and repair, suggesting a novel approach to cancer therapy through metabolic disruption .
Q & A
Basic: What are the recommended synthetic routes for N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves sequential amide coupling and cyclopropane functionalization. A common route includes:
Amination of 2-methyl-3-nitrophenyl precursors via catalytic hydrogenation to yield 3-amino-2-methylphenyl intermediates.
Cyclopropane introduction : Reacting the amine with cyclopropylcarbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the cyclopropylcarbonylamino moiety.
Benzamide coupling : Final coupling with benzoyl chloride using a base like triethylamine in tetrahydrofuran (THF) at room temperature.
Optimization strategies :
- Use Schlenk techniques to exclude moisture, improving cyclopropane stability .
- Monitor reaction progress via HPLC to minimize side products.
- Adjust solvent polarity (e.g., switch from THF to DMF) if intermediate solubility is limiting .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclopropyl ring (δ 0.5–1.5 ppm for CH₂ groups) and amide protons (δ 8–10 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
- X-ray Crystallography : Resolves conformational flexibility of the cyclopropyl group and amide orientation .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (amide I band ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Purity assessment : Use reverse-phase HPLC with a C18 column (≥95% purity threshold) .
Advanced: How can researchers design experiments to evaluate the compound's binding affinity to potential biological targets like VEGFR?
Answer:
Stepwise experimental design :
Target Selection : Prioritize kinases (e.g., VEGFR2) based on structural homology to TAK-593, a related cyclopropylcarbonyl-containing inhibitor .
In vitro Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized kinase domains.
- Fluorescence Polarization : Compete with fluorescent ATP analogs to determine IC₅₀ values.
Cellular Models : Test inhibition of VEGF-induced endothelial cell proliferation (EC₅₀) using HUVECs .
Data interpretation : Compare results to positive controls (e.g., sunitinib) and validate with siRNA knockdowns.
Advanced: How should contradictory data regarding the compound's solubility and stability be resolved in preclinical studies?
Answer:
Contradictions often arise from solvent choice or pH variations. Methodological solutions include:
- Solubility Profiling : Use a standardized shake-flask method across buffers (pH 1–10) and temperatures (25–37°C).
- Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative conditions (H₂O₂) for 14 days; analyze via LC-MS for degradation products.
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions affecting solubility .
- Co-solvent Systems : Test PEG-400 or cyclodextrin complexes to enhance aqueous solubility without altering activity .
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Systematic SAR approaches :
Core Modifications :
- Replace the cyclopropyl group with larger rings (e.g., cyclobutyl) to assess steric effects on target binding.
- Vary the benzamide substituents (e.g., electron-withdrawing groups) to modulate electron density .
Bioisosteric Replacement : Substitute the amide with sulfonamide or urea groups to improve metabolic stability.
Biological Testing :
- Screen derivatives against a kinase panel (≥50 kinases) to identify selectivity trends.
- Correlate logP values (HPLC-derived) with cellular permeability using Caco-2 assays .
Data Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ) with IC₅₀ values.
Basic: What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot scale?
Answer:
Key factors include:
- Reaction Exotherms : Use jacketed reactors to control temperature during cyclopropane coupling (risk of ring-opening at >40°C) .
- Solvent Recovery : Optimize distillation for THF reuse (≥90% recovery) to reduce costs.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Safety : Monitor residual cyclopropylcarbonyl chloride via GC-MS to ensure <10 ppm in final product.
Advanced: How can computational methods be integrated with experimental data to predict the compound's metabolic pathways?
Answer:
Integrated workflow :
In silico Prediction :
- Use CYP450 docking (AutoDock Vina) to identify likely oxidation sites (e.g., cyclopropane ring).
- Apply MetaSite software to predict Phase I/II metabolites.
In vitro Validation :
- Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF for glutathione adducts or glucuronides.
Correlation : Compare computational ADME predictions (e.g., SwissADME) with experimental clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
